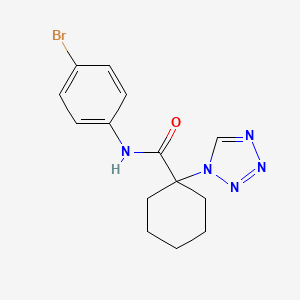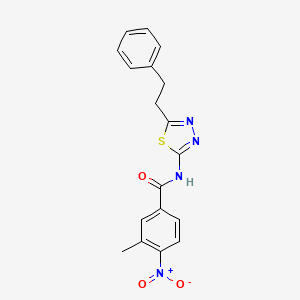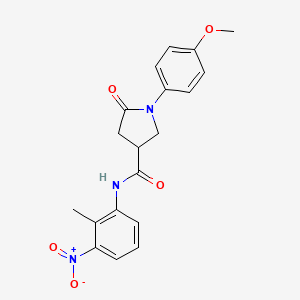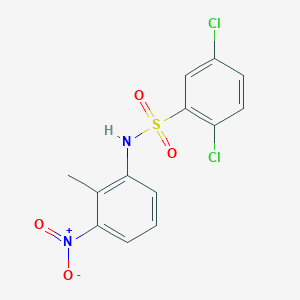![molecular formula C21H23N3O5 B11019435 N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019435.png)
N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , has the chemical formula C₁₂H₁₇NO₃ . This compound features an amide group (–CONH–) and a pyrrolidine ring, making it structurally intriguing .
Preparation Methods
Synthetic Routes::
Acetylation of 3-Aminophenylacetic Acid: The compound can be synthesized by acetylating 3-aminophenylacetic acid with acetic anhydride or acetyl chloride.
Reductive Amination: Another approach involves reductive amination of 3-(acetylamino)phenylacetaldehyde with 2,5-dimethoxybenzylamine.
Amide Formation: The final step is the formation of the amide bond between the acetylated amine and the carboxylic acid group .
Industrial Production Methods:: While specific industrial methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substitution reactions at the aromatic rings are possible.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid and amine.
Acetic Anhydride: or for acetylation.
Hydrogenation Catalysts: for reduction.
Strong Acids or Bases: for amide hydrolysis.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used as a building block for more complex molecules.
Mechanism of Action
The precise mechanism of action remains an area of ongoing research. its effects likely involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related molecules in the literature.
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-13(25)22-15-5-4-6-16(10-15)23-21(27)14-9-20(26)24(12-14)18-11-17(28-2)7-8-19(18)29-3/h4-8,10-11,14H,9,12H2,1-3H3,(H,22,25)(H,23,27) |
InChI Key |
TXHYPEWASSPUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B11019352.png)


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-4-carboxamide](/img/structure/B11019368.png)

![2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B11019379.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11019381.png)

![7-hydroxy-3,4-dimethyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B11019398.png)
![3-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11019402.png)
![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide](/img/structure/B11019406.png)
![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)


